4-Methyl-3-(trifluoromethyl)-DL-phenylalanine
Overview
Description
4-Methyl-3-(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of a trifluoromethyl group and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of arylboronic acids and palladium catalysts under mild conditions . This reaction is known for its functional group tolerance and environmental benignity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like bromine or chlorine under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Methyl-3-(trifluoromethyl)-DL-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in protein engineering and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, which is crucial for its therapeutic effects .
Comparison with Similar Compounds
3-(Trifluoromethyl)-DL-phenylalanine: Lacks the methyl group, which may affect its chemical properties and reactivity.
4-Methyl-DL-phenylalanine: Lacks the trifluoromethyl group, which may reduce its lipophilicity and potential biological activity.
Uniqueness: 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine is unique due to the presence of both the trifluoromethyl and methyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and stability, while the methyl group can influence the compound’s reactivity and interaction with molecular targets .
Properties
IUPAC Name |
2-amino-3-[4-methyl-3-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-6-2-3-7(5-9(15)10(16)17)4-8(6)11(12,13)14/h2-4,9H,5,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXCAPPJSLZHME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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